molecular formula C33H62N8O8 B14184575 L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine CAS No. 918298-57-4

L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine

Cat. No.: B14184575
CAS No.: 918298-57-4
M. Wt: 698.9 g/mol
InChI Key: LNXDHOSBSMYGEY-OLDNPOFQSA-N
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Description

L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine: is a synthetic peptide composed of the amino acids valine, lysine, alanine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.

Scientific Research Applications

L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent in drug development.

    Materials Science: Utilized in the design of peptide-based materials with specific properties.

Mechanism of Action

The mechanism of action of L-Valyl-L-lysyl-L-alanyl-L-valyl-L-alanyl-L-valyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Similar in structure but with isoleucine instead of leucine.

    L-Alanyl-L-glutamine: A dipeptide with different amino acid composition.

Properties

CAS No.

918298-57-4

Molecular Formula

C33H62N8O8

Molecular Weight

698.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C33H62N8O8/c1-16(2)15-23(33(48)49)39-32(47)26(19(7)8)41-28(43)21(10)37-31(46)25(18(5)6)40-27(42)20(9)36-29(44)22(13-11-12-14-34)38-30(45)24(35)17(3)4/h16-26H,11-15,34-35H2,1-10H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,42)(H,41,43)(H,48,49)/t20-,21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

LNXDHOSBSMYGEY-OLDNPOFQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)N

Origin of Product

United States

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